Product packaging for CBB1007 hydrochloride(Cat. No.:)

CBB1007 hydrochloride

Cat. No.: B1191641
M. Wt: 716.91
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of CBB1007 Hydrochloride Investigations and Discovery

The development of this compound is rooted in the broader effort to create small molecule inhibitors of histone modifying enzymes. The discovery that LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase capable of demethylating histone H3K4 marked a significant milestone in understanding the dynamic nature of histone methylation. google.com This finding spurred the search for specific inhibitors to probe its biological functions and explore its therapeutic potential.

CBB1007 was developed as a potent, reversible, and substrate-competitive inhibitor of LSD1. medchemexpress.comglpbio.com Its design was likely informed by the structure of the LSD1 active site and its interaction with the N-terminal tail of histone H3. researchgate.net The hydrochloride salt form of CBB1007 enhances its solubility and stability for research applications. biocompare.commedchemexpress.com

Initial investigations focused on characterizing its inhibitory activity and selectivity. In vitro assays demonstrated its potency against human LSD1 (hLSD1) with a reported IC50 value of 5.27 μM. medchemexpress.comglpbio.commedchemexpress.com Subsequent studies in cell-based models confirmed its ability to penetrate cell membranes and increase levels of H3K4me1 and H3K4me2, leading to the activation of epigenetically suppressed genes in various cell lines. medchemexpress.comgoogle.commedchemexpress.com

Overview of Preclinical Research Endeavors on this compound as a Research Tool

The primary utility of this compound in a preclinical setting lies in its role as a chemical probe to elucidate the biological functions of LSD1. Its ability to selectively inhibit this enzyme has made it instrumental in a variety of research areas.

One significant area of investigation is in cancer biology. Elevated levels of LSD1 have been observed in several types of cancer, where it contributes to the repression of tumor suppressor genes. nih.gov Research has shown that CBB1007 can preferentially inhibit the growth of pluripotent tumor cells, such as teratocarcinomas, with minimal impact on non-pluripotent cancer cells or normal somatic cells. medchemexpress.com This selectivity is linked to the role of LSD1 in maintaining the undifferentiated state of certain cancer cells. researchgate.net For example, in lung squamous cell carcinoma (SQCC) expressing the transcription factor SOX2, inhibition of LSD1 by CBB1007 has been shown to have a cytotoxic effect by impairing the SOX2-dependent transcriptional program. nih.gov

Beyond cancer, CBB1007 has been employed to study cellular differentiation and development. As mentioned earlier, its use in studies of human adipose-derived stem cells demonstrated that LSD1 inhibition promotes osteogenic differentiation. bjmu.edu.cn This suggests a role for LSD1 in maintaining stem cell pluripotency and controlling lineage commitment.

The activation of epigenetically silenced genes by CBB1007 has also been a key focus of research. Studies in F9 teratocarcinoma cells showed that treatment with CBB1007 led to the re-expression of genes like SCN3A and CHRM4/M4-ArchR. medchemexpress.comgoogle.com This highlights its utility in identifying genes that are under the regulatory control of LSD1.

Table 1: Investigational Profile of this compound

Attribute Description References
Compound Type Cell-permeable amidino-guanidinium compound medchemexpress.comglpbio.com
Target Enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) medchemexpress.comglpbio.commedchemexpress.com
Mechanism of Action Potent, reversible, and substrate-competitive inhibitor of LSD1 medchemexpress.combjmu.edu.cn
Biochemical Effect Blocks LSD1-mediated demethylation of H3K4me1 and H3K4me2 medchemexpress.commedchemexpress.com
Cellular Effect Increases intracellular levels of H3K4me1 and H3K4me2; reactivates epigenetically suppressed genes medchemexpress.combjmu.edu.cnmedchemexpress.com

Table 2: Key Research Findings with this compound

Research Area Finding References
Oncology Preferentially inhibits the growth of pluripotent tumor cells. medchemexpress.com
Shows cytotoxic effects in SOX2-expressing lung squamous cell carcinoma. nih.gov
Stem Cell Biology Promotes osteogenic differentiation of human adipose-derived stem cells. bjmu.edu.cn
Gene Regulation Activates epigenetically suppressed genes such as SCN3A and CHRM4/M4-ArchR in F9 cells. medchemexpress.comgoogle.com

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.91

Origin of Product

United States

Synthetic Chemistry and Structural Diversification of Cbb1007 Hydrochloride

Advanced Synthetic Strategies for CBB1007 Hydrochloride

Advanced synthetic strategies encompass the methods used to construct a complex molecule, focusing on efficiency, control of molecular architecture, and suitability for large-scale production.

Total Synthesis and Methodological Advancements for this compound

Despite the known structure of CBB1007, a specific, peer-reviewed total synthesis route for this compound has not been published in the scientific literature. The synthesis would likely involve a multi-step sequence, including the formation of the substituted benzoate (B1203000) core, followed by the sequential attachment of the two distinct piperazine-based side chains, and concluding with the formation of the amidine groups and conversion to the hydrochloride salt. However, the precise reagents, reaction conditions, and purification methods remain proprietary or undeveloped in the public domain.

Efficient Process Chemistry for this compound Production

There is no publicly available information regarding the process chemistry for the production of this compound. Development of such a process would be a necessary step for producing the compound in sufficient quantities for extensive preclinical or clinical evaluation.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues are core components of medicinal chemistry. This process involves systematically modifying the structure of a lead compound (like CBB1007) to improve its therapeutic properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are designed to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and selectivity. By synthesizing and testing a series of related compounds (analogues), medicinal chemists can build a model of the pharmacophore—the key molecular features responsible for the desired biological effect.

No specific SAR studies for this compound derivatives have been published. Such studies would systematically explore modifications at several key positions:

The Amidine Groups: Investigating the importance of the basicity and placement of these groups.

The Benzoyl Piperazine Linker: Altering the linker to understand its role in orienting the side chains.

The Central Benzoate Ring: Modifying the substitution pattern to explore effects on activity and physical properties.

Without published data, it is not possible to construct an SAR table for CBB1007 derivatives.

Lead Optimization and Chemical Modification Strategies for this compound

Lead optimization is the iterative process of refining a promising lead compound to produce a clinical candidate. huntersfurniture.com This involves enhancing desired properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity or poor metabolic stability. huntersfurniture.com Strategies include modifying functional groups to improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and reducing off-target effects. huntersfurniture.com

Specific lead optimization campaigns based on the CBB1007 scaffold are not documented in the public domain. An optimization program for CBB1007 would likely focus on improving its inhibitory potency against LSD1, enhancing its selectivity over other histone demethylases and enzymes, and refining its drug-like properties to ensure it is suitable for further development.

Molecular and Cellular Pharmacology of Cbb1007 Hydrochloride

Identification and Characterization of CBB1007 Hydrochloride Molecular Targets

The primary molecular target of this compound has been unequivocally identified as Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. sigmaaldrich.comadooq.com LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). sigmaaldrich.comnih.gov

This compound has been validated as a direct and selective inhibitor of human LSD1 (hLSD1). In vitro biochemical assays have demonstrated that this compound inhibits the enzymatic activity of hLSD1 with a half-maximal inhibitory concentration (IC50) of 5.27 µM. sigmaaldrich.comadooq.commerckmillipore.commedchemexpress.com The compound acts as a reversible and substrate-competitive inhibitor, indicating that it directly competes with the histone substrate for binding to the active site of the LSD1 enzyme. sigmaaldrich.comadooq.commerckmillipore.commedchemexpress.com

Further studies have shown that this compound selectively inhibits LSD1-mediated demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2) with an IC50 of less than or equal to 5 µM. sigmaaldrich.commerckmillipore.com Importantly, the compound shows no inhibitory activity against the demethylation of tri-methylated H3K4 (H3K4Me3) or di-methylated H3K9 (H3K9Me2). sigmaaldrich.commerckmillipore.com This selectivity is a key characteristic of this compound's interaction with its target. Moreover, it does not affect the activity of other histone demethylases such as LSD2 and JARID1A, further highlighting its specificity for LSD1. sigmaaldrich.commerckmillipore.com

The inhibitory effect of this compound has been observed to preferentially arrest the growth of pluripotent tumors, while having minimal impact on non-pluripotent cancer cells or normal somatic cells, where the IC50 is greater than or equal to 100 µM. sigmaaldrich.commerckmillipore.com

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme Substrate IC50 Value Reference
Human LSD1 (hLSD1) - 5.27 µM sigmaaldrich.comadooq.commerckmillipore.commedchemexpress.com
LSD1 H3K4Me1/Me2 ≤ 5 µM sigmaaldrich.commerckmillipore.com
LSD2 - No effect sigmaaldrich.commerckmillipore.com
JARID1A - No effect sigmaaldrich.commerckmillipore.com

While specific proteomic and interactomic profiling studies for this compound are not extensively detailed in the provided search results, the known mechanism of LSD1 inhibition allows for inferred effects on protein networks. LSD1 functions within larger protein complexes, most notably the CoREST complex, to regulate gene expression. nih.gov By inhibiting LSD1, this compound likely disrupts the functional integrity of these complexes, leading to downstream changes in the proteome. The activation of specific genes, such as CHRM4 and SCN3A, upon treatment with this compound suggests a remodeling of the proteome in treated cells. sigmaaldrich.commerckmillipore.com

Elucidation of this compound's Mechanism of Action

The mechanism of action of this compound is centered on its ability to inhibit the enzymatic function of LSD1, leading to alterations in histone methylation patterns and subsequent changes in gene expression.

This compound modulates signal transduction pathways primarily through its epigenetic effects. By inhibiting LSD1, the compound prevents the demethylation of H3K4, a histone mark associated with active gene transcription. sigmaaldrich.commerckmillipore.com This leads to an increase in the levels of H3K4Me1 and H3K4Me2 at the promoters of specific genes, ultimately resulting in their transcriptional activation. sigmaaldrich.commerckmillipore.com

A notable example is the activation of epigenetically suppressed genes in F9 teratocarcinoma cells. sigmaaldrich.commerckmillipore.com Treatment with this compound at concentrations up to 3.74 µM leads to the re-expression of the cholinergic receptor muscarinic 4 (CHRM4) and the sodium voltage-gated channel alpha subunit 3 (SCN3A) genes. sigmaaldrich.commerckmillipore.com This demonstrates that this compound can reverse the epigenetic silencing of genes that are critical for cellular differentiation and function.

In human embryonic stem cells (hESCs), inhibition of LSD1 by CBB1007 has been shown to promote adipogenic differentiation by increasing the expression of PPARγ2 and C/EBPα, key adipogenic transcription factors, through the elevation of H3K4me2 levels. researchgate.net

This compound is a potent regulator of LSD1 enzymatic activity. As a reversible and substrate-competitive inhibitor, it directly interferes with the catalytic process of demethylation. sigmaaldrich.comadooq.commerckmillipore.commedchemexpress.com The compound effectively blocks the ability of LSD1 to remove methyl groups from its primary substrates, H3K4me1 and H3K4me2, with an IC50 of approximately 5 µM. sigmaaldrich.commerckmillipore.com

This inhibition leads to a dose-dependent increase in the global levels of H3K4me2 within cells. researchgate.net Western blot analyses have confirmed that as the concentration of CBB1007 increases, there is a corresponding increase in the abundance of the H3K4me2 mark. researchgate.net This accumulation of a transcriptionally permissive histone mark is the direct biochemical consequence of LSD1 inhibition by this compound.

Table 2: Effect of this compound on Histone Methylation and Gene Expression

Cellular Effect Target Cells Concentration Outcome Reference
Increased H3K4Me1/Me2 F9 cells ≤ 5 µM Accumulation of H3K4Me1/Me2 marks sigmaaldrich.commerckmillipore.com
Gene Activation F9 cells ≤ 3.74 µM Activation of CHRM4 and SCN3A genes sigmaaldrich.commerckmillipore.com
Increased H3K4me2 RGC-5 cells Not specified Elevation of H3K4me2 expression medchemexpress.com
Adipogenic Differentiation hESCs Not specified Increased PPARγ2 and C/EBPα expression researchgate.net

The interaction between this compound and its target receptor, the LSD1 enzyme, is characterized by its reversible and competitive nature. sigmaaldrich.commerckmillipore.com This implies that this compound binds to the active site of LSD1 in a non-covalent manner, and its binding is in direct competition with the histone H3 substrate. The amidino-guanidinium structure of CBB1007 likely mimics the positively charged lysine side chain of the histone substrate, allowing it to fit into the substrate-binding pocket of the enzyme. sigmaaldrich.commerckmillipore.com

The reversibility of the inhibition means that the effect of this compound can be diminished by increasing the concentration of the natural substrate or by removal of the compound. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme. The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of this compound to the active site of LSD1 would require further structural studies, such as X-ray crystallography or computational modeling, for detailed elucidation.

Cellular Effects and Phenotypic Responses to this compound

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation. nih.govmedchemexpress.com Its effects at the cellular level are a direct consequence of its inhibitory action on LSD1, leading to distinct phenotypic responses, particularly in specific cell populations. The primary cellular outcomes of CBB1007 exposure are the modulation of histone methylation, selective inhibition of cell proliferation, and subsequent alterations in gene expression. nih.gov

In Vitro Cellular Assays for this compound Biological Activity

The biological activity of this compound has been characterized through a variety of in vitro assays designed to measure its enzymatic inhibition, impact on histone marks, and effects on cell viability and gene expression.

Enzymatic Inhibition Assays: The potency of CBB1007 against its target, human LSD1 (hLSD1), was determined using enzymatic assays. These tests measure the ability of the compound to inhibit the demethylase activity of purified LSD1 protein. CBB1007 was found to be a potent inhibitor of hLSD1. medchemexpress.com

Histone Demethylation Assays: To confirm the compound's mechanism of action within a cellular context, assays measuring the levels of specific histone methylations are employed. CBB1007 was shown to effectively block the LSD1-mediated demethylation of histone H3 at lysine 4, specifically dimethylated H3K4 (H3K4Me2) and monomethylated H3K4 (H3K4Me). medchemexpress.com

Cell Proliferation and Viability Assays: The effect of CBB1007 on cell growth is typically measured using colorimetric assays such as the MTT assay. These assays quantify the number of viable cells after treatment and are used to calculate the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth. nih.gov

Reporter Gene Assays: To demonstrate the functional consequence of LSD1 inhibition on gene expression, reporter gene assays are utilized. These assays link a reporter protein (like luciferase) to a gene promoter that is known to be suppressed by LSD1. An increase in the reporter signal following treatment with CBB1007 indicates the derepression or activation of the target gene. This has been used to show the activation of epigenetically silenced genes such as CHRM4 and SCN3A. medchemexpress.com

Immunofluorescence and Western Blotting: These antibody-based techniques are used to visualize and quantify changes in protein levels. They are essential for confirming the increase in H3K4 methylation marks within treated cells and for analyzing the expression levels of LSD1 itself or other proteins of interest. nih.gov

The table below summarizes the key in vitro assays used to characterize the biological activity of this compound.

Assay TypePurposeKey FindingReference
Enzymatic Assay To measure direct inhibition of hLSD1 enzyme activity.Potent and selective inhibitor with an IC50 of 5.27 µM. medchemexpress.com
Histone Demethylation Assay To confirm blockage of LSD1's function on its substrates.Efficiently blocks demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 µM). medchemexpress.com
Cell Proliferation Assay (e.g., MTT) To determine the effect on the growth of various cell lines.Selectively inhibits proliferation of pluripotent cancer cells. nih.govmedchemexpress.com
Reporter Gene Assay To measure the reactivation of epigenetically silenced genes.Causes activation of suppressed genes like CHRM4 and SCN3A. medchemexpress.com

This compound's Influence on Cell Proliferation and Apoptosis

A striking feature of this compound is its selective anti-proliferative activity. Research demonstrates that the compound preferentially arrests the growth of cancer cells that possess pluripotent stem cell properties, while having a significantly lesser impact on non-pluripotent cancer cells or normal somatic cells. nih.govmedchemexpress.com

The inhibition of LSD1 by CBB1007 has been shown to cause substantial growth inhibition in pluripotent cancer cell lines, including teratocarcinoma (F9) and embryonic carcinoma (NCCIT), as well as in mouse embryonic stem cells. nih.gov This effect is phenocopied by the specific knockdown of the LSD1 gene using RNA interference, confirming that the anti-proliferative effect is a direct result of targeting LSD1. nih.gov

In contrast, non-pluripotent cancer cells (such as HeLa) and normal somatic cells (like NIH 3T3 fibroblasts) are largely unaffected by CBB1007, displaying minimal growth inhibition even at high concentrations. nih.govmedchemexpress.com This selectivity suggests a therapeutic window and points to a specific dependency of pluripotent cancer types on LSD1 activity for their proliferation. While inhibition of LSD1 by other molecules has been linked to the induction of apoptosis (programmed cell death) in various cancers, the primary described effect of CBB1007 in pluripotent cells is a potent growth arrest. researchgate.net

The table below presents the differential effects of CBB1007 on the proliferation of various cell types, highlighting its selectivity.

Cell LineCell TypeProliferation EffectIC50 (µM)Reference
F9 Mouse Teratocarcinoma (pluripotent)Significant growth inhibition~3 nih.gov
NCCIT Human Embryonic Carcinoma (pluripotent)Significant growth inhibition~5 nih.gov
Mouse ES Mouse Embryonic Stem Cells (pluripotent)Substantial growth inhibitionNot specified nih.gov
HeLa Human Cervical Cancer (non-pluripotent)Minimal effect≥ 100 nih.gov
NIH 3T3 Mouse Embryonic Fibroblast (normal somatic)Minimal effect≥ 100 nih.gov

Global Gene Expression and Protein Level Alterations Induced by this compound

The inhibition of LSD1 by this compound initiates a cascade of molecular changes, beginning at the protein level with histones and culminating in altered gene expression programs.

At the protein level, the most immediate effect of CBB1007 is the inhibition of LSD1's enzymatic function. This leads to a measurable increase in the global levels of its specific substrates: dimethylated H3K4 (H3K4Me2) and monomethylated H3K4 (H3K4Me). medchemexpress.com These histone marks are generally associated with active gene promoters. nih.gov Consequently, by preventing their removal, CBB1007 effectively reverses the repressive epigenetic state at specific gene loci. Research has shown that the protein expression level of LSD1 itself is highly elevated in pluripotent cancer cells and human testicular seminoma tissues that are sensitive to the compound's effects. nih.gov

The alteration in histone methylation patterns directly translates to changes in gene expression. The primary outcome is the derepression of genes that are epigenetically silenced by LSD1 in certain cancers. Treatment of F9 teratocarcinoma cells with CBB1007 leads to the reactivation of genes such as the cholinergic receptor CHRM4 and the sodium channel SCN3A. medchemexpress.com The sensitivity of cells to CBB1007 is strongly correlated with the expression of pluripotency-associated transcription factors, including Oct4 and Sox2. nih.gov This suggests that CBB1007's anti-proliferative effects are mediated by altering the specific gene expression network that maintains the pluripotent and cancerous state. Furthermore, in retinal ganglion cells (RGC-5), CBB1007-induced elevation of H3K4me2 has been shown to increase the expression of miR-21-5p. medchemexpress.com

The key molecular alterations induced by CBB1007 are summarized in the table below.

Molecular TargetType of AlterationConsequenceCell Type ExampleReference
LSD1/KDM1A Enzyme InhibitionBlockage of demethylase activityN/A (Biochemical) nih.gov
Histone H3 (Lysine 4) Increased H3K4Me2/Me LevelsReversal of epigenetic repressionF9, RGC-5 medchemexpress.com
Epigenetically Suppressed Genes (e.g., CHRM4, SCN3A) Gene Expression ReactivationRestoration of gene functionF9 medchemexpress.com
miR-21-5p Increased ExpressionPotential downstream pathway modulationRGC-5 medchemexpress.com
LSD1 Protein High baseline expression in sensitive cellsCorrelates with sensitivity to CBB1007Pluripotent cancer cells nih.gov

Preclinical Efficacy Studies of Cbb1007 Hydrochloride

In Vitro Efficacy Assessment of CBB1007 Hydrochloride

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis through epigenetic regulation. targetmol.comnih.govmedchemexpress.com Preclinical evaluations have demonstrated its selective efficacy in various cellular models, particularly those with pluripotent characteristics. nih.govnih.gov

The compound preferentially inhibits the growth of pluripotent cancer cells while having minimal effects on non-pluripotent cancer or normal somatic cells. targetmol.comnih.govnih.gov Studies on pluripotent embryonic carcinoma (F9), teratocarcinoma (NTERA-2), and seminoma (NCCIT) cells revealed significant growth inhibition. nih.gov In contrast, non-pluripotent cell lines such as HeLa, 293, and NIH3T3 were not significantly affected. nih.gov The growth-inhibitory effects in F9 cells correlate with the compound's ability to increase mono- and di-methylation of histone H3 at lysine (B10760008) 4 (H3K4) and activate the expression of epigenetically silenced genes. nih.gov Specifically, CBB1007 treatment activates genes such as SCN3A and CHRM4 in F9 cells. targetmol.comgoogle.comresearchgate.net

In the context of ovarian cancer, CBB1007 was evaluated using an in vitro progression model. aacrjournals.orgaacrjournals.org While it was shown to be effective in targeting the self-renewal capability of A4T ovarian tumor cells, it was found to be less efficient than other epigenetic drugs like Trichostatin A and curcumin (B1669340) in this regard. aacrjournals.orgaacrjournals.orgaacrjournals.org Furthermore, investigations in a panel of ovarian cancer cell lines (SKOV3, OVCAR3, A2780, and the cisplatin-resistant A2780cis) showed that chemical inhibition of LSD1 induced cytotoxicity. nih.gov

Research in lung cancer models has shown that CBB1007 has a cytotoxic effect on cell lines with SOX2 amplification. oncotarget.com The inhibition of LSD1 by CBB1007 impairs the SOX2-dependent transcriptional program, which is crucial for the survival of these cancer cells. oncotarget.comoup.com This mechanism involves the suppression of SOX2 expression, which is a lineage-survival oncogene. oncotarget.comoup.comnih.gov Similarly, in breast cancer, certain subpopulations have shown sensitivity to CBB1007, highlighting the relevance of epigenetic regulation in this cancer type. biorxiv.org

Studies using human embryonic stem cells (hESCs) have also been conducted, showing that CBB1007 can promote the adipogenic differentiation of these cells. acs.org The mechanism involves an increase in H3K4 dimethylation (H3K4me2) levels as the dose of CBB1007 increases. researchgate.net

The inhibitory concentration (IC50) of CBB1007 for human LSD1 (hLSD1) is approximately 5.27 μM. targetmol.commedchemexpress.comacs.org In cellular assays, the IC50 for growth inhibition in F9 cells is estimated to be between 1 and 5 μM, while the concentration required for activating epigenetically suppressed genes is less than or equal to 3.74 μM. targetmol.comnih.gov For A4T ovarian cancer cells, the IC50 was identified as 7 μmol/L at 48 hours. aacrjournals.org In contrast, the IC50 for non-pluripotent cancer or normal somatic cells is significantly higher, at ≥ 100 μM. targetmol.com

Table 1: In Vitro Efficacy of this compound in Various Cellular Models

Cell Line Cell Type/Cancer Key Findings Citations
F9 Mouse Embryonic Carcinoma Significant growth inhibition; increased H3K4 methylation; activation of epigenetically suppressed genes (SCN3A, CHRM4). nih.govgoogle.comresearchgate.net
NCCIT, NTERA-2 Human Embryonic Carcinoma Significant growth inhibition; selective targeting of pluripotent cells. nih.gov
A4T Ovarian Cancer Targeted self-renewal capability; induced tumor regression in xenografts. aacrjournals.orgaacrjournals.orgaacrjournals.org
SKOV3, OVCAR3, A2780, A2780cis Ovarian Cancer Induced cytotoxicity through LSD1 inhibition. nih.gov
SOX2-amplified cell lines Lung Squamous Cell Carcinoma Cytotoxic effect; reduction of SOX2 expression; impaired SOX2-dependent transcription. oncotarget.comoup.com
HeLa, 293, NIH3T3 Non-pluripotent Cancer/Somatic Minimal growth inhibitory effects. nih.gov
hESCs Human Embryonic Stem Cells Promoted adipogenic differentiation; increased H3K4me2 levels. acs.orgresearchgate.net

| TNBC Cell Lines (F1 identity) | Triple-Negative Breast Cancer | Exhibited significant sensitivity to CBB-1007. | biorxiv.org |

Current preclinical literature provides limited specific information regarding the synergistic or antagonistic effects of this compound when used in combination with other therapeutic agents. Studies have often compared the efficacy of CBB1007 as a monotherapy against other epigenetic drugs like 5-Aza-dC, Trichostatin A, and curcumin, rather than evaluating them in direct combination. aacrjournals.orgaacrjournals.org While the development of dual-target inhibitors affecting both LSD1 and other enzymes like HDACs is an area of research, specific data on CBB1007 combination therapy is not detailed in the available reports. acs.org

In Vivo Efficacy Studies of this compound in Disease Models

The primary preclinical animal models used for evaluating the in vivo efficacy of this compound have been xenograft models. aacrjournals.orgaacrjournals.org Specifically, studies in ovarian cancer have utilized subcutaneous xenografts of the A4 tumor cell line established in immunodeficient mice, such as NOD/SCID mice. aacrjournals.orgaacrjournals.orgaacrjournals.org These models are crucial for assessing the compound's effect on tumor growth and for studying pharmacodynamic markers in a whole-animal context. aacrjournals.orgnih.gov The use of such xenograft models allows for the evaluation of drug effects on tumor regression and the analysis of cellular heterogeneity within the residual tumor. aacrjournals.orgaacrjournals.org While genetically engineered animal models are widely used for target validation in oncology, specific studies detailing the use of such models for CBB1007 evaluation were not found in the reviewed literature. nih.govnih.govcyagen.com

Pharmacodynamic and predictive biomarkers are essential for understanding the mechanism of action and predicting the response to CBB1007. aacrjournals.orgaacrjournals.org In preclinical studies involving ovarian cancer xenografts, Retinoid X Receptor gamma (RXRγ) was identified as a potential candidate biomarker for CBB1007 treatment. aacrjournals.orgaacrjournals.orgaacrjournals.org

Key findings related to biomarkers include:

RXRγ Upregulation: Treatment with CBB1007 in A4T cell xenografts led to an upregulation of RXRγ expression. aacrjournals.org This was associated with a significant decrease in the population of RXRγ-negative differentiated cells and a concurrent increase in RXRγ-positive cancer stem cells and progenitors. aacrjournals.org

Cell Cycle Status: Despite the enrichment of RXRγ-positive cells following treatment, a notable fraction of these progenitor cells remained in the G0 (quiescent) phase of the cell cycle. aacrjournals.org

Tumor Regenerative Capabilities: The profiling of biomarkers like RXRγ indicated that CBB1007, while effective at causing tumor regression, showed a potential inability to completely restrict the long-term regenerative capabilities of residual tumor cells. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov

Histone Methylation: As a direct inhibitor of LSD1, the primary pharmacodynamic marker for CBB1007 activity is the increase in methylation levels of H3K4. nih.govresearchgate.net This was observed in vitro and is the mechanistic basis for its effects on gene expression. nih.govresearchgate.net

Table 2: Pharmacodynamic Markers for this compound

Marker Model System Observation Implication Citations
RXRγ Ovarian Cancer Xenograft (A4T) Upregulated expression following treatment. Potential predictive biomarker for CBB1007 response. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov
H3K4me1/H3K4me2 In Vitro Cellular Models (F9) Increased levels of mono- and di-methylation. Direct evidence of LSD1 inhibition and mechanism of action. nih.govresearchgate.netresearchgate.net

| Sox2 | SOX2-amplified Cancer Cells | Reduced expression. | Biomarker for sensitivity in specific cancer subtypes like lung squamous cell carcinoma. | oncotarget.comnih.gov |

Based on the available scientific literature, there are no specific studies detailing the efficacy evaluation of this compound in genetically engineered animal models. The in vivo research cited has predominantly focused on xenograft models using established human cancer cell lines. aacrjournals.orgaacrjournals.orgaacrjournals.org

Preclinical Pharmacokinetics and Disposition of Cbb1007 Hydrochloride

Absorption and Distribution of CBB1007 Hydrochloride in Preclinical Species

The absorption and distribution profile of a drug candidate is critical to understanding its therapeutic potential. This section reviews the available data on the oral bioavailability, tissue penetration, and permeability of CBB1007 across biological barriers.

Specific data from preclinical studies regarding the oral bioavailability and absorption kinetics (such as time to maximum concentration (Tmax), maximum concentration (Cmax), and absorption rate constant) of this compound are not publicly available in the reviewed scientific literature. While other LSD1 inhibitors have been reported to be orally bioavailable, this information cannot be extrapolated to CBB1007. glpbio.commdpi.com

Detailed studies on the tissue distribution of this compound in preclinical models have not been published. Consequently, information regarding the specific organs or tissues where the compound accumulates and the results of any compartmental analysis are not available.

CBB1007 is described as a cell-permeable compound. glpbio.comresearchgate.netmedchemexpress.commedchemexpress.com This characteristic is crucial for its mechanism of action, which involves targeting the intracellular enzyme LSD1. One study provided direct evidence of its ability to penetrate cells by incubating F9 teratocarcinoma cells with CBB1007 for two hours. Following extensive washing, the presence of the compound inside the cells was confirmed by mass spectrometry, demonstrating its capacity to cross cellular membranes. researchgate.net

However, there is no specific information available in the published literature regarding the ability of this compound to cross the blood-brain barrier (BBB). In contrast, other LSD1 inhibitors, such as S2157, have been specifically noted for their efficiency in penetrating the BBB. glpbio.com

Metabolism of this compound and Metabolite Identification

The biotransformation of a compound influences its efficacy and clearance. This section addresses the known metabolic pathways and enzymatic interactions of CBB1007.

Information regarding the hepatic and extrahepatic biotransformation pathways of this compound is not available in the public domain. Studies identifying the metabolites of CBB1007 or detailing its metabolic fate in preclinical species have not been published.

There is no published data on the interaction of this compound with cytochrome P450 (CYP) enzymes or other enzyme systems involved in drug metabolism. Therefore, its potential to act as a substrate, inhibitor, or inducer of these enzymes remains uncharacterized in the available literature.

Excretion and Clearance Mechanisms of Novel Chemical Entities in Preclinical Models

The characterization of a drug candidate's excretion and clearance pathways is a critical component of preclinical pharmacokinetic studies. These processes determine the rate and route by which a compound and its metabolites are removed from the body, which in turn influences its duration of action and potential for accumulation. Understanding these mechanisms in animal models is essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

General Renal and Biliary Excretion Pathways for Drug Candidates

The primary routes of excretion for most drugs are through the kidneys (renal excretion) and the liver (biliary excretion).

Renal Excretion: This process involves the removal of the drug from the bloodstream by the kidneys and its subsequent elimination in the urine. Renal excretion is a combination of three main processes:

Glomerular Filtration: Unbound drug molecules are filtered from the blood into the urine.

Active Tubular Secretion: Drug transporters in the kidney tubules actively pump drugs from the blood into the urine.

Tubular Reabsorption: Some drugs can be reabsorbed from the urine back into the bloodstream, which can prolong their presence in the body.

In preclinical studies, the contribution of renal excretion is assessed by measuring the amount of unchanged drug and its metabolites in the urine of test animals over a specific period.

Biliary Excretion: In this pathway, drugs are taken up from the blood by the liver, secreted into the bile, and then eliminated into the small intestine. From the intestine, the drug can be either excreted in the feces or reabsorbed back into the bloodstream (a process known as enterohepatic circulation). Biliary excretion is particularly important for larger molecules and conjugated metabolites. The extent of biliary excretion is typically determined in preclinical models by collecting bile from bile-duct cannulated animals and analyzing its drug content.

Principles of Systemic Clearance and Half-life Determination for Investigational Drugs

Systemic clearance (CL) and elimination half-life (t½) are fundamental pharmacokinetic parameters that describe the efficiency of drug elimination from the body.

Systemic Clearance (CL): This parameter represents the volume of blood or plasma from which the drug is completely removed per unit of time. It is the sum of all clearance processes occurring in the body, including renal clearance and hepatic (liver) clearance. In preclinical intravenous studies, systemic clearance is typically calculated by dividing the administered dose by the total area under the plasma concentration-time curve (AUC).

Elimination Half-life (t½): The half-life is the time required for the concentration of the drug in the plasma to decrease by half. It is a key determinant of the dosing interval and the time it takes to reach steady-state concentrations with multiple dosing. The half-life is dependent on both the volume of distribution (Vd), which describes the extent of drug distribution in the body tissues, and the systemic clearance.

Illustrative Data Table of General Pharmacokinetic Parameters

The following table provides a hypothetical example of how pharmacokinetic data for a compound might be presented. This is not actual data for this compound.

ParameterDescriptionTypical Units
CL (Systemic Clearance)The volume of plasma cleared of the drug per unit time.mL/min/kg
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.L/kg
(Half-life)The time required for the drug concentration in the body to be reduced by half.hours (h)
fe (Fraction excreted unchanged in urine)The fraction of the administered dose that is excreted in the urine as the parent drug.unitless

Preclinical Toxicology of Cbb1007 Hydrochloride

General Toxicity Assessments of CBB1007 Hydrochloride in Animal Models

General toxicity studies are fundamental to characterizing the safety profile of a new compound. These assessments in animal models aim to identify potential hazards, define dose-response relationships, and determine target organs for toxicity following single or repeated exposure.

Sub-chronic and Chronic Toxicity Studies of this compound

Sub-chronic (typically 28 to 90 days) and chronic (90 days or longer) toxicity studies are designed to assess the potential adverse effects of a substance after repeated or long-term exposure. nih.gov There are no specific results from sub-chronic or chronic toxicity studies for this compound available in the public domain.

Organ System-Specific Preclinical Toxicity of this compound

Investigating organ-specific toxicity is a critical component of preclinical safety assessment, focusing on organs known to be susceptible to drug-induced injury.

Hepatotoxicity Assessments of this compound

Hepatotoxicity, or drug-induced liver injury, is a significant concern in drug development. sigmaaldrich.comepo.org Assessment typically involves monitoring liver enzyme levels (e.g., ALT, AST) and conducting histopathological examinations of liver tissue in animal models. nih.govmdpi.com Currently, there are no specific preclinical studies that have assessed the hepatotoxicity of this compound.

Nephrotoxicity Assessments of this compound

Nephrotoxicity refers to toxic effects on the kidneys. nih.gov Preclinical evaluation involves monitoring biomarkers of kidney function and examining renal tissue for pathological changes. nih.gov There are no specific preclinical studies available that have evaluated the nephrotoxicity of this compound.

Hematological and Immunological Impact of this compound

The target of CBB1007, the enzyme LSD1, plays a known role in the development and differentiation of blood cells (hematopoiesis). nih.govmdpi.com Specifically, LSD1 is involved in regulating hematopoietic stem cells and their maturation, particularly along the erythrocyte (red blood cell) lineage. mdpi.com Inhibition of this enzyme, therefore, has the potential to impact the hematological system.

Preclinical concerns for LSD1 inhibitors as a class include potential adverse effects on blood cell formation. nih.gov Studies have shown that the absence of LSD1 can disrupt the normal development of granulocytes and red blood cells, potentially leading to anemia and a reduction in platelet counts. mdpi.com Some LSD1 inhibitors have been noted to impair erythropoiesis. nih.gov Therefore, the hematological system is a key area of interest in the toxicological assessment of CBB1007. Additionally, some research suggests that LSD1 inhibition may stimulate or enhance anti-tumor immune responses. mdpi.com

Table 2: Potential Hematological and Immunological Considerations for CBB1007 Based on LSD1 Inhibition Mechanism
SystemPotential Impact of LSD1 InhibitionRationale/Evidence Base
HematologicalPotential for impaired erythropoiesis (red blood cell formation), leading to anemia.LSD1 is a known regulator of hematopoietic stem cell differentiation. nih.govmdpi.com
HematologicalPotential for altered granulocyte and platelet counts.LSD1 knockout models show perturbed formation of these blood cell types. mdpi.com
ImmunologicalPotential to enhance anti-tumor immunity.LSD1 inhibition has been linked to the enhancement of PD-(L)1 blockade-induced anti-tumor immunity. mdpi.com

Cardiotoxicity and Neurotoxicity Studies of this compound

Preclinical evaluation of novel chemical entities routinely includes an assessment of potential cardiotoxic and neurotoxic effects. Cardiotoxicity studies often focus on identifying potential for arrhythmias and effects on cardiac muscle function. jiaci.org Neurotoxicity evaluations aim to uncover adverse effects on the central, peripheral, and autonomic nervous systems. nih.gov

Specific, detailed preclinical studies investigating the cardiotoxicity and neurotoxicity of this compound are not extensively detailed in the available research. As an inhibitor of Lysine-specific demethylase 1 (LSD1), its toxicological profile is an area of ongoing investigation. nih.gov While some LSD1 inhibitors have been noted for potential side effects, such as impairing the formation of red blood cells (erythropoiesis), specific cardiotoxic effects are not prominently documented for this class. nih.gov

Regarding neurotoxicity, some monoamine oxidase inhibitors, which share some mechanistic similarities with certain classes of LSD1 inhibitors, have been associated with toxicity in vivo. google.com However, the LSD1 inhibitor tranylcypromine (B92988) reportedly did not exhibit toxicity in studies related to neurological disorders. nih.gov CBB1007 has been shown to activate the expression of the CHRM4 gene in F9 cells, which is involved in the nervous system, suggesting a potential for interaction with neural pathways. targetmol.commedchemexpress.commedchemexpress.comtargetmol.com However, direct neurotoxicity studies are required to ascertain the significance of such findings.

Genotoxicity and Mutagenicity Evaluations of this compound

Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms. aurigeneservices.com These evaluations are essential as genetic damage can lead to carcinogenesis or heritable defects. cmicgroup.com A standard battery of tests, including both in vitro and in vivo assays, is typically employed to assess the genotoxic and mutagenic potential of a new compound. nih.gov

In vitro genotoxicity assays are laboratory-based tests that use cell cultures to assess the potential of a chemical to cause genetic damage. scitovation.com These tests are crucial for early-stage hazard identification. aurigeneservices.com

Ames Test: The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of a substance. nih.gov The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. xenometrix.chlhasalimited.org The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. nih.gov A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies, suggests the compound is a mutagen. xenometrix.ch Specific results from an Ames test for this compound are not available in the provided research.

Chromosomal Aberration Test: The in vitro chromosomal aberration test is designed to identify agents that cause structural changes in chromosomes (clastogenicity) in cultured mammalian cells. nih.govoecd.org Cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary human peripheral blood lymphocytes are exposed to the test compound. mbbiosciences.com Following exposure, cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal damage, such as breaks or exchanges. oecd.orgnih.gov A statistically significant, dose-dependent increase in cells with aberrant chromosomes indicates a positive result. mbbiosciences.com Detailed findings from a chromosomal aberration assay specifically for this compound have not been reported in the available literature.

Table 1: Overview of In Vitro Genotoxicity Assays

Assay Principle Endpoint Measured
Ames Test Detects gene mutations that revert a mutation in bacteria, restoring their ability to synthesize an essential amino acid. nih.govlhasalimited.org Point mutations (base substitutions, frameshifts). xenometrix.ch
Chromosomal Aberration Test Identifies agents causing structural changes to chromosomes in cultured mammalian cells. nih.govoecd.org Chromosome breaks, chromatid breaks, exchanges, and other structural rearrangements. mbbiosciences.com

Following in vitro testing, in vivo assays are conducted to determine if any genotoxic activity observed in vitro is expressed in a whole animal. iccffeed.org These tests account for metabolic, pharmacokinetic, and DNA repair processes that are not fully replicated in in vitro systems.

Micronucleus Test: The in vivo micronucleus test is the most common assay used to detect in vivo genotoxicity. rivm.nl It assesses the ability of a compound to induce chromosomal damage or interfere with the mitotic apparatus. The test identifies micronuclei, which are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. nih.govfrontiersin.org These are typically scored in immature erythrocytes from the bone marrow or peripheral blood of rodents exposed to the test substance. rivm.nljbiochemtech.com An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the compound is genotoxic in vivo. rivm.nl Specific data from an in vivo micronucleus test for this compound is not present in the reviewed sources.

Preclinical Safety Pharmacology of this compound

Safety pharmacology studies are conducted to identify potentially undesirable pharmacodynamic effects of a new chemical entity on vital physiological functions. researchgate.net The core battery of safety pharmacology studies, as recommended by international guidelines, focuses on the cardiovascular, central nervous, and respiratory systems. fda.gov

The primary goal of cardiovascular safety pharmacology is to assess the potential for a compound to cause adverse effects such as hypotension, hypertension, and cardiac arrhythmias. jiaci.orgnih.gov Standard preclinical evaluations include in vitro assays, like the hERG channel assay to assess proarrhythmic potential, and in vivo studies in conscious animals to measure effects on blood pressure, heart rate, and the electrocardiogram (ECG). researchgate.net While concerns have been raised about the cardiac effects of some drug classes, such as certain antihistamines that can prolong the QT interval, specific cardiovascular safety pharmacology data for this compound is not available in the provided search results. jiaci.org

Central nervous system (CNS) safety pharmacology investigates the potential effects of a test substance on neurological function. nih.gov These studies typically involve a functional observational battery (FOB) in rodents to assess changes in behavior, gait, coordination, and alertness. rug.nl Further studies may evaluate effects on motor activity, convulsive threshold, and other CNS functions. researchgate.net While CBB1007's mechanism of action involves epigenetic modulation that could theoretically impact neural gene expression, specific preclinical studies detailing its effects on the central nervous system have not been reported in the available literature. targetmol.commedchemexpress.comnih.gov

Table 2: Core Battery Safety Pharmacology Investigations

System Purpose Common Preclinical Endpoints
Cardiovascular To investigate effects on vital cardiovascular functions. fda.gov Blood pressure, heart rate, electrocardiogram (ECG) parameters (e.g., QT interval), proarrhythmic potential (e.g., hERG assay). jiaci.orgresearchgate.net
Central Nervous System To assess potential adverse effects on neurological function. nih.gov General behavior, motor activity, coordination, sensory/motor reflexes, body temperature. fda.govrug.nl

Respiratory System Effects of this compound

Detailed preclinical studies specifically investigating the effects of this compound on the respiratory system are not extensively available in the public domain. However, as part of the standard core battery of safety pharmacology studies required by regulatory authorities for new chemical entities, the respiratory system is a mandatory area of investigation. d-nb.info These studies are designed to identify any potential adverse effects on respiratory function.

In the absence of specific data for this compound, the standard preclinical assessment of respiratory function for a compound of this nature would typically involve the evaluation of several key parameters in animal models.

Standard Preclinical Respiratory Safety Assessments

ParameterDescriptionAnimal Models
Respiratory Rate The number of breaths taken per minute.Rodents and non-rodents
Tidal Volume The volume of air inhaled or exhaled during a normal breath.Rodents and non-rodents
Minute Volume The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).Rodents and non-rodents
Airway Resistance The resistance of the respiratory tract to airflow during inhalation and exhalation.Primarily in non-rodents
Lung Compliance A measure of the lung's ability to stretch and expand.Primarily in non-rodents
Blood Gas Analysis Measurement of oxygen and carbon dioxide levels in the blood to assess gas exchange efficiency.Rodents and non-rodents

These parameters are typically measured at baseline and after administration of the test compound across a range of doses. Any significant alterations in these functions would warrant further investigation. Given that some LSD1 inhibitors are being investigated for lung cancer, understanding the direct effects on lung tissue and function is of high importance. nih.gov

Cardiovascular System Effects of LSD1 Inhibitors

The cardiovascular system is another critical component of the safety pharmacology core battery. Non-selective LSD1 inhibitors, such as tranylcypromine, which also inhibit monoamine oxidases (MAOs), have been associated with cardiovascular side effects. jci.org However, newer and more selective LSD1 inhibitors have been developed to minimize these off-target effects. jci.org The inhibition of LSD1 itself has shown complex effects on the cardiovascular system in preclinical models. For instance, LSD1 inhibition has been shown to prevent cardiomyopathy in a mouse model of laminopathy, suggesting a protective role in certain genetic heart conditions. nih.gov Conversely, other studies have indicated that LSD1 inhibition can be induced by hypertrophic stimuli, and its suppression can play a role in cardiac hypertrophy. nih.gov

Central Nervous System Effects of LSD1 Inhibitors

The central nervous system (CNS) is the third vital system evaluated in the safety pharmacology core battery. The effects of LSD1 inhibitors on the CNS are an area of active research. Some LSD1 inhibitors have been specifically designed to cross the blood-brain barrier to target CNS malignancies like T-cell acute lymphoblastic leukemia. nih.govfrontiersin.org Furthermore, studies have suggested potential neuroprotective effects of LSD1 inhibition in models of neurodegenerative diseases and neuronal injury. arvojournals.org The ability of an LSD1 inhibitor to penetrate the CNS is a key determinant of its potential for both therapeutic efficacy in brain-related disorders and potential CNS-related side effects. nih.govfrontiersin.org

Advanced Analytical and Bioanalytical Methodologies for Cbb1007 Hydrochloride

Quantitative Determination Methods for CBB1007 Hydrochloride

The accurate quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is crucial for its development and therapeutic monitoring. This is typically achieved through a combination of high-performance chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the quantitative analysis of non-volatile and thermally labile compounds like this compound. These techniques offer high resolution, sensitivity, and precision.

Key Considerations for HPLC/UPLC Method Development:

Column Chemistry: A reversed-phase C18 or C8 column is commonly the first choice for the separation of small molecule drugs. Due to the polar nature of the guanidinium (B1211019) group in CBB1007, a column with enhanced polar retention or the use of ion-pairing agents might be necessary to achieve adequate retention and peak shape.

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of CBB1007 and any potential impurities, thereby influencing their retention.

Detection: UV detection is a common and robust method. The wavelength for detection would be selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its high polarity, low volatility, and potential for thermal degradation. Derivatization to a more volatile and thermally stable form would be required, but this adds complexity to the analytical procedure.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of a Compound Similar to this compound

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices. nih.govresearchgate.net This technique combines the separation power of LC with the mass-resolving capability of tandem mass spectrometry.

For the analysis of CBB1007, an electrospray ionization (ESI) source in positive ion mode would be appropriate, given the basic nature of the guanidinium group which is readily protonated. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of CBB1007) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of CBB1007
Product Ion (Q3) A specific, stable fragment ion of CBB1007
Collision Energy Optimized for the specific precursor-product ion transition
Dwell Time 100-200 ms

Qualitative Analysis and Impurity Profiling of this compound

The identification and characterization of the active pharmaceutical ingredient (API) and any related substances are critical for ensuring the quality, safety, and efficacy of a drug product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, would provide a detailed map of the molecule's structure. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the CBB1007 molecule. Characteristic absorption bands for N-H, C=N, C-N, and aromatic C-H bonds would be expected.

UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis and for quantitative measurements using UV-Vis spectrophotometry.

Impurity profiling is a critical component of pharmaceutical development and manufacturing to ensure the safety and quality of the drug substance. researchgate.nettandfonline.com Impurities can arise from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradants).

For this compound, potential impurities could include starting materials, intermediates, by-products of the synthesis, and degradation products formed through hydrolysis, oxidation, or photolysis.

The identification and quantification of these impurities are typically performed using a combination of chromatographic and spectroscopic techniques. A validated HPLC or UPLC method with a photodiode array (PDA) detector can be used to separate and quantify impurities. For structural elucidation of unknown impurities, fractions can be collected and analyzed by NMR and high-resolution mass spectrometry (HRMS). LC-MS/MS is also a powerful tool for the online identification of impurities by providing molecular weight and fragmentation information.

Table 3: Common Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity Profiling
HPLC/UPLC-UV Separation and quantification of known and unknown impurities.
LC-MS/MS Identification of impurities by molecular weight and fragmentation pattern.
HRMS (e.g., Q-TOF, Orbitrap) Accurate mass measurement for elemental composition determination of impurities.
NMR Definitive structural elucidation of isolated impurities.

Bioanalytical Method Validation for this compound in Biological Matrices

Before a bioanalytical method can be used to support clinical or non-clinical studies, it must be rigorously validated to ensure its reliability. The validation of bioanalytical methods is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

A typical bioanalytical method validation for this compound in a biological matrix (e.g., plasma, urine) using LC-MS/MS would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both the intra-day and inter-day level.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the calibration curve should cover the expected concentrations in the study samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Stability Analyte concentration within ±15% of the initial concentration

Development and Validation of Methods for this compound in Plasma, Tissue, and Urine

The establishment of a validated analytical method is a prerequisite for the reliable quantification of this compound in biological samples. ugent.be A common and powerful technique for such purposes is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity. nih.govmdpi.com The development of a UPLC-MS/MS method for this compound would involve several key stages, beginning with the optimization of chromatographic and mass spectrometric conditions.

Chromatographic Separation: For the separation of this compound from endogenous components in plasma, tissue, and urine, a reversed-phase UPLC column, such as an Agilent SB-C18 column, would likely be employed. mdpi.com The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. mdpi.com A gradient elution program would be developed to achieve optimal separation and peak shape for the analyte and an internal standard.

Mass Spectrometric Detection: Quantification would be performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. mdpi.com This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard, which provides a high degree of specificity and minimizes interference from the biological matrix.

Sample Preparation: Prior to analysis, biological samples require preparation to remove proteins and other interfering substances. A simple and effective method is protein precipitation, where a solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. mdpi.com For more complex matrices or when lower detection limits are required, liquid-liquid extraction or solid-phase extraction may be utilized. frontiersin.org

Method Validation: A comprehensive validation of the bioanalytical method is essential to ensure its reliability. nih.gov Following guidelines from regulatory bodies such as the Food and Drug Administration (FDA), validation would assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The table below outlines typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra- and Inter-day Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (various conditions) Analyte concentration within ±15% of the initial concentration

LLOQ: Lower Limit of Quantification

Application of Bioanalytical Methods in Preclinical Pharmacokinetic and Disposition Studies of this compound

Once a bioanalytical method for this compound has been fully validated, it can be applied to preclinical pharmacokinetic and disposition studies. nih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models, which helps in predicting its behavior in humans.

Pharmacokinetic Studies: In a typical preclinical pharmacokinetic study, this compound would be administered to laboratory animals (e.g., rats or mice) via different routes, such as intravenous and oral. mdpi.com Blood samples would be collected at various time points after administration, and the plasma would be separated for analysis. The validated UPLC-MS/MS method would then be used to determine the concentration of this compound in these plasma samples.

The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters, providing insights into the compound's absorption and elimination.

The table below illustrates the type of data that would be generated from such a study.

Pharmacokinetic ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time required for the plasma concentration to decrease by half
CL (Clearance) Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body

Disposition Studies: To understand the distribution and excretion of this compound, concentrations of the compound would be measured in various tissues (e.g., liver, kidney, brain) and urine. frontiersin.orgnih.gov For tissue analysis, samples would be homogenized before extraction and analysis. nih.gov Urine samples can often be analyzed after a simple dilution step. nih.gov

These disposition studies provide information on:

Tissue Distribution: The extent to which this compound distributes into different organs and tissues.

Excretion Pathways: The primary routes by which the compound and its potential metabolites are eliminated from the body (e.g., renal excretion via urine).

The application of these validated bioanalytical methods is fundamental to constructing a comprehensive profile of the pharmacokinetic and disposition properties of this compound, which is a critical component of its preclinical development. nih.gov

Future Research Directions and Unaddressed Questions for Cbb1007 Hydrochloride

Exploration of Novel Preclinical Therapeutic Applications for CBB1007 Hydrochloride

The established role of CBB1007 as an LSD1 inhibitor opens up numerous avenues for preclinical investigation into its therapeutic utility. Given that LSD1 is implicated in a variety of cancers through the epigenetic silencing of tumor suppressor genes, a primary focus of future research will be to expand the scope of its anticancer potential beyond pluripotent tumors. Investigating the efficacy of CBB1007 in hematological malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), where LSD1 inhibitors have shown promise, is a logical next step.

Furthermore, the role of LSD1 in non-oncological diseases is an emerging area of research. Preclinical studies could explore the therapeutic applications of CBB1007 in neurological disorders, such as Huntington's disease and Alzheimer's disease, where epigenetic dysregulation is a known factor. Additionally, its potential role in viral infections, particularly in the reactivation of latent viruses like HIV, by modulating host-cell epigenetics, warrants investigation.

Development of Advanced Preclinical Models for this compound Research

To better predict the clinical efficacy of CBB1007, the development and utilization of advanced preclinical models are essential. Traditional two-dimensional (2D) cell culture and xenograft models, while useful, often fail to recapitulate the complexity of the tumor microenvironment. Future research should focus on employing three-dimensional (3D) organoid and patient-derived xenograft (PDX) models. These models would provide a more accurate representation of tumor heterogeneity and the intricate interactions between cancer cells and their surrounding stroma, thereby offering a more reliable assessment of CBB1007's therapeutic potential.

Moreover, the development of genetically engineered mouse models (GEMMs) with specific mutations relevant to LSD1-driven cancers would be invaluable. Such models would allow for a deeper understanding of the compound's mechanism of action in a more physiologically relevant context and could help in identifying potential biomarkers of response and resistance.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Profiles

While CBB1007 has shown promise, the design and synthesis of next-generation analogues could lead to compounds with improved pharmacological properties. Future medicinal chemistry efforts should focus on structure-activity relationship (SAR) studies to identify key chemical moieties responsible for its potency and selectivity. This knowledge can then be used to guide the synthesis of analogues with enhanced target affinity, improved metabolic stability, and more favorable pharmacokinetic profiles.

The development of analogues with different modes of inhibition, such as non-competitive or irreversible inhibitors, could also be explored to overcome potential resistance mechanisms. Furthermore, the synthesis of bifunctional molecules that combine the LSD1 inhibitory activity of CBB1007 with another anticancer agent could offer synergistic therapeutic effects.

Integration of Systems Biology and Multi-Omics Approaches in this compound Research

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of CBB1007's effects. Transcriptomic (RNA-seq), proteomic, and metabolomic analyses of cells and tumors treated with CBB1007 can provide a global view of the molecular changes induced by LSD1 inhibition. This multi-omics data can help to elucidate the downstream signaling pathways affected by the compound and identify novel therapeutic targets.

Integrative analysis of these datasets can also aid in the identification of predictive biomarkers for patient stratification and response monitoring. By understanding the molecular signatures associated with sensitivity or resistance to CBB1007, it may be possible to select patients who are most likely to benefit from treatment.

Research Gaps and Emerging Methodologies in this compound Studies

Several research gaps need to be addressed to advance the development of this compound. A key unknown is the full spectrum of its off-target effects, which needs to be thoroughly investigated using unbiased screening methods. Understanding the long-term consequences of LSD1 inhibition in normal tissues is another critical area that requires further study.

Q & A

Q. What experimental models are optimal for studying CBB1007 hydrochloride’s role in adipogenic differentiation?

CBB1007’s effects on adipogenesis are best studied using human embryonic stem cells (hESCs) , such as the H9 cell line, in differentiation media containing insulin, dexamethasone, IBMX, and rosiglitazone. Key steps include:

  • Protocol : 14-day induction with incremental CBB1007 concentrations (e.g., 5–20 μM) to assess dose-dependent effects on lipid droplet formation .
  • Validation : Oil Red O staining for lipid quantification, RT-qPCR for adipogenic markers (PPARγ-2, C/EBPα), and Western blotting for LSD1 and H3K4me2 levels .
  • Controls : Untreated cells and solvent-only groups to isolate CBB1007-specific effects .

Q. How does CBB1007 modulate histone methylation during adipogenesis?

CBB1007 inhibits LSD1, a lysine-specific demethylase, leading to accumulation of H3K4me2 by blocking LSD1’s catalytic activity. This epigenetic shift activates transcription of adipogenic genes (e.g., PPARγ, C/EBPα). Methodological validation includes:

  • Western blotting : Quantify LSD1, total histone H3, and H3K4me2 levels across treatment groups .
  • Dose-response analysis : Higher CBB1007 concentrations (e.g., 20 μM) correlate with reduced LSD1 expression and elevated H3K4me2 .

Q. What are the critical biochemical parameters for optimizing CBB1007 activity in vitro?

  • IC50 : 5.27 μM for LSD1 inhibition, with specificity demonstrated by lack of activity against LSD2, JARID1A, or H3K9me2 .
  • Cell permeability : Use F9 teratocarcinoma cells for assays requiring intracellular LSD1 inhibition (e.g., CHRM4/M4-ArchR gene activation) .
  • Validation : Cross-check with alternative LSD1 inhibitors (e.g., tranylcypromine) to confirm mechanism-specific effects .

Advanced Research Questions

Q. How to resolve contradictory findings on CBB1007’s dual roles in differentiation and oncogenesis?

CBB1007 promotes adipogenesis in hESCs but inhibits pluripotent tumor growth (IC50 ≥ 100 μM). To reconcile these:

  • Context-dependent assays : Compare adipogenic models (hESCs) vs. cancer cell lines (e.g., F9 teratocarcinoma) under identical conditions .
  • Pathway crosstalk : Investigate LSD1’s interaction with PPARγ/C/EBPα in differentiation vs. oncogenic targets (e.g., MYC) in tumors .
  • Dose stratification : Low doses (5–20 μM) for differentiation vs. high doses (>100 μM) for anti-tumor effects .

Q. What methodologies enable robust analysis of CBB1007’s epigenetic effects in heterogeneous cell populations?

  • Single-cell RNA-seq : Resolve cell-to-cell variability in adipogenic gene expression under CBB1007 treatment .
  • ChIP-seq : Map H3K4me2 enrichment at PPARγ/C/EBPα loci to confirm direct epigenetic regulation .
  • Flow cytometry : Sort cells based on lipid droplet density (via BODIPY staining) to isolate differentiation stages .

Q. How to design experiments addressing CBB1007’s off-target effects or synergies with other epigenetic modifiers?

  • Combinatorial screens : Pair CBB1007 with HDAC inhibitors (e.g., TSA) or DNA methyltransferase inhibitors (e.g., 5-azacytidine) to assess additive/synergistic effects .
  • Kinase profiling : Use broad-spectrum kinase inhibitor libraries to identify unintended targets .
  • Transcriptomic meta-analysis : Cross-reference RNA-seq data from CBB1007-treated cells with public databases (e.g., LINCS L1000) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in CBB1007 studies?

  • Non-linear regression : Fit dose-response curves (e.g., GraphPad Prism) to calculate EC50/IC50 values for adipogenic markers .
  • ANOVA with post-hoc tests : Compare lipid droplet area (via ImageJ) across treatment groups, adjusting for multiple comparisons .
  • Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify key pathways affected by CBB1007 .

Methodological Guidelines

Q. How to ensure reproducibility in CBB1007-mediated differentiation assays?

  • Standardized media : Use α-MEM supplemented with 10% FBS, 1 μM insulin, 0.5 mM IBMX, 1 μM rosiglitazone, and 1 μM dexamethasone .
  • Batch validation : Pre-test each CBB1007 lot for LSD1 inhibition using H3K4me2 Western blotting .
  • Data reporting : Follow the Beilstein Journal’s guidelines for experimental details, including primer sequences (Table 1 in ) and blot quantification methods .

Q. What are the limitations of current CBB1007 research models?

  • Lineage specificity : Most data derive from hESCs; validate findings in adult stem cells (e.g., mesenchymal stem cells) .
  • In vivo relevance : Lack of animal models for CBB1007’s adipogenic effects; consider zebrafish or murine obesity models .
  • Temporal resolution : Most studies use endpoint assays (day 14); incorporate time-lapse imaging to track differentiation dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.